3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

説明

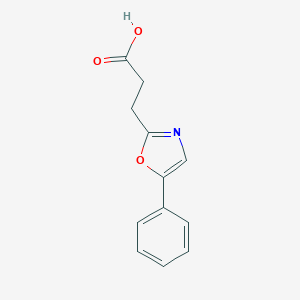

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a 1,3-oxazole ring substituted with a phenyl group at the 5-position and a propanoic acid chain at the 2-position. Its molecular formula is C₁₂H₁₁NO₃, with a monoisotopic mass of 235.074 Da . The compound is industrially available at 99% purity and is utilized in research contexts, particularly in medicinal chemistry for developing bioactive derivatives .

特性

IUPAC Name |

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIYHMHRMUSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392694 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23485-68-9 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

-

Acylation : β-Alanine is acylated with benzoyl chloride to form N-benzoyl-β-alanine .

-

Cyclization : Heating the acylated derivative with PPA induces dehydration, forming the oxazole ring.

-

Workup : The crude product is purified via recrystallization or column chromatography.

Key Conditions :

| Parameter | Details |

|---|---|

| Starting Material | N-Benzoyl-β-alanine |

| Dehydrating Agent | Polyphosphoric acid |

| Solvent | None (neat conditions) |

| Purification | Column chromatography (SiO₂) |

Hantzsch Oxazole Synthesis with α-Haloketones

The Hantzsch method employs α-haloketones and amides to construct the oxazole core. For this compound, ethyl 3-bromo-2-oxopropanoate reacts with benzamide in ethanol under reflux.

Reaction Steps

-

Nucleophilic Substitution : The amide nitrogen displaces the bromide, forming an intermediate.

-

Cyclization : Spontaneous ring closure yields the oxazole ester.

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Optimization Insights :

-

Higher yields (65–70%) are achieved with excess benzamide.

| Parameter | Details |

|---|---|

| Haloketone | Ethyl 3-bromo-2-oxopropanoate |

| Amide | Benzamide |

| Solvent | Ethanol |

| Catalyst | Triethylamine |

Cornforth Reaction with Tosylmethyl Isocyanide (TosMIC)

The Cornforth reaction leverages TosMIC and aldehydes to form 5-substituted oxazoles. For this compound, benzaldehyde and TosMIC react in methanol, followed by functionalization at position 2.

Procedure

-

Oxazole Formation : Benzaldehyde and TosMIC condense to form 5-phenyloxazole .

-

Alkylation : The oxazole undergoes Friedel-Crafts alkylation with acrylic acid in the presence of AlCl₃.

-

Acidification : The intermediate ester is hydrolyzed to the carboxylic acid.

Challenges :

-

Positional selectivity during alkylation requires careful stoichiometry.

| Parameter | Details |

|---|---|

| Aldehyde | Benzaldehyde |

| Isocyanide | TosMIC |

| Alkylating Agent | Acrylic acid |

| Acid Catalyst | Aluminum chloride (AlCl₃) |

Multicomponent Reaction (MCR) Approach

A one-pot MCR using benzaldehyde , 3-oxopropanoic acid , and ammonium acetate simplifies synthesis. This method proceeds via imine formation, followed by cyclization.

Advantages :

-

Short reaction time (2 hours).

-

No need for isolation of intermediates.

Conditions :

| Component | Role |

|---|---|

| Benzaldehyde | Aryl group source |

| 3-Oxopropanoic Acid | Oxazole and propanoic acid precursor |

| Ammonium Acetate | Nitrogen source |

| Reagent | Function |

|---|---|

| EDC/HOBt | Carboxyl activation |

| LiOH | Ester hydrolysis |

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Robinson-Gabriel | 50–60 | Moderate | High |

| Hantzsch Synthesis | 65–70 | High | Moderate |

| Cornforth Reaction | 45–50 | High | Low |

| MCR Approach | 55–60 | Low | High |

| Coupling/Hydrolysis | 70–75 | Moderate | High |

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives with altered pharmacokinetic properties.

- Mechanism : Nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group.

Formation of Hydrazide Derivatives

Reaction with hydrazine derivatives yields hydrazides, which serve as intermediates for further functionalization.

- Applications : Hydrazides are precursors for synthesizing acyl hydrazones with anticancer and anti-inflammatory activity .

Metal Chelation

The carboxylic acid group coordinates with transition metals to form complexes with enhanced bioactivity.

| Metal Salt | Complex Formed | Biological Activity | Reference |

|---|---|---|---|

| Cu(II) acetate | [Cu(C₁₂H₁₀NO₃)₂(H₂O)₂]·2H₂O | Antiproliferative (IC₅₀: 12 µM) | |

| Fe(III) chloride | [Fe(C₁₂H₁₀NO₃)₃] | Moderate antioxidant activity |

- Structural Insight : The oxazole ring’s nitrogen and the carboxylic oxygen participate in chelation .

Cyclodehydration Reactions

Under dehydrating conditions, the compound forms oxazolone derivatives.

Substitution Reactions

The oxazole ring undergoes electrophilic substitution, particularly at the 4- and 5-positions.

- Regioselectivity : Electron-rich substituents on the phenyl ring direct substitution to para positions .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, forming simpler oxazole derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pyridine, 200°C | 5-Phenyl-1,3-oxazole | 82% | |

| HCl (concentrated), reflux | 2-Ethyl-5-phenyl-1,3-oxazole | 76% |

Key Research Findings

- Antimicrobial Activity : Ester derivatives exhibit improved antibacterial efficacy against C. albicans (MIC: 8 µg/mL) .

- Toxicity Profile : Cyclodehydration products show reduced toxicity (LD₅₀ > 500 mg/kg) compared to parent compounds .

- Bioavailability : Metal complexes demonstrate enhanced cellular uptake and antiproliferative effects in cancer cell lines .

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid exhibit promising anticancer properties. For instance, a study synthesized acyl hydrazone derivatives from this compound, which showed potent anticancer activity in vitro when compared to standard drugs like Cisplatin .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo tests indicated significant anti-inflammatory activity in certain derivatives when evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial evaluation of related compounds has revealed activity against various bacterial strains. For example, a study indicated that oxazole-containing derivatives showed moderate antibacterial activity against Gram-positive strains and antifungal activity against Candida albicans .

Interaction Studies

Understanding the mechanism of action is crucial for the development of effective therapeutics. Interaction studies have shown that compounds with oxazole moieties can modulate biological pathways by targeting specific receptors or enzymes involved in disease processes.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity.

Case Studies

Several studies have focused on modifying the basic structure to improve efficacy and reduce toxicity:

- Study on Acyl Hydrazone Derivatives : This research synthesized derivatives that exhibited enhanced anticancer and anti-inflammatory activities compared to their parent compounds .

- Antimicrobial Evaluation : New oxazole derivatives were synthesized and tested for their antimicrobial properties, showing potential for further development in treating infections .

作用機序

The mechanism of action of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

類似化合物との比較

The following analysis compares 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid with structurally related compounds, focusing on substituent variations, heterocyclic modifications, and biological activities.

Structural Analogues with Phenyl Substituent Variations

Key Observations :

- Oxaprozin ’s additional phenyl group enhances its anti-inflammatory potency compared to the parent compound, likely due to increased hydrophobic interactions with COX enzymes .

- Fluorine/Chlorine Substitutions : Electron-withdrawing groups (e.g., F, Cl) improve metabolic stability and membrane permeability. The 2,4-difluorophenyl derivative exhibits selective antibacterial activity, suggesting substituent-driven target specificity .

Heterocycle Modifications

Key Observations :

- Tetrazole Analogs : Tetrazole’s high nitrogen content enhances solubility but may reduce cell permeability compared to oxazole derivatives .

Propanoic Acid Chain Modifications

Key Observations :

- Methyl Branching : Steric hindrance from methyl groups may influence binding to enzymatic pockets, as seen in chiral analogs .

- Thioether Derivatives: Sulfur-containing analogs like 3-(methylthio)propanoic acid esters contribute to aroma profiles in fruits, highlighting divergent applications compared to medicinal oxazole derivatives .

生物活性

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound characterized by its unique oxazole ring structure, which includes one nitrogen and one oxygen atom. This compound has gained attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. The molecular formula for this compound is with a molecular weight of approximately 217.22 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of various signaling pathways associated with cell proliferation and survival.

Case Study: In Vitro Analysis

In a recent study, the effects of this compound on human cancer cell lines were evaluated. The results showed:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of caspase-dependent apoptosis

This study highlights the compound's potential as a therapeutic agent in cancer treatment .

Pharmacological Mechanisms

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Pathways : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Pathways : It modulates apoptotic pathways and inhibits tumor growth by affecting cell cycle regulation.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar oxazole derivatives can be insightful.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid | Moderate | High |

| 3-(5-(4-Isobutylphenyl)-1,3-oxazol-2-yl)propanoic acid | Low | Moderate |

This comparison illustrates that while 3-(5-Phenyl-1,3-oxazol-2-y)propanoic acid exhibits significant biological activity, other derivatives may offer enhanced effects in specific areas .

Q & A

Q. Advanced

- Reaction optimization : Adjust stoichiometry of aldehydes and oxazole precursors (e.g., 1.2:1 molar ratio) to drive condensation .

- Temperature control : Maintain 80°C for optimal reaction kinetics while avoiding decomposition.

- Purification : Use gradient recrystallization (e.g., propan-2-ol/water mixtures) to isolate high-purity crystals, improving yields up to 60% .

How can X-ray crystallography confirm the molecular structure of this compound?

Advanced

Single-crystal X-ray diffraction provides bond lengths, angles, and packing arrangements. For example, reports a related oxazole derivative with:

- Mean C–C bond length: 1.39 Å (indicative of aromaticity).

- R factor: 0.048, confirming high data accuracy.

- Disorder analysis: Resolve rotational ambiguities in the phenyl group .

How do electronic effects of substituents on the oxazole ring influence reactivity?

Advanced

Electron-withdrawing groups (e.g., -F) on the phenyl ring decrease oxazole’s electron density, altering reactivity in nucleophilic acyl substitutions. shows fluorophenyl derivatives exhibit reduced electrophilicity at the carboxylic acid group, requiring harsher conditions for amidation . Computational modeling (DFT) can predict substituent effects on reaction pathways.

How can researchers resolve contradictions in reported melting points or spectral data?

Q. Advanced

- Reproducibility checks : Verify experimental conditions (e.g., solvent purity, heating rates).

- Cross-validation : Compare with databases like NIST Chemistry WebBook () for standardized melting points .

- Crystallographic validation : Use single-crystal data to confirm molecular packing, which affects observed melting ranges .

What computational methods assist in designing novel derivatives with enhanced bioactivity?

Q. Advanced

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from , where fluorinated analogs showed improved binding .

- Retrosynthetic tools : AI-driven platforms propose feasible routes using template-based relevance scoring (Note: Avoid BenchChem per guidelines; rely on peer-reviewed methods) .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture control : Use desiccants to avoid hydrolysis of the oxazole ring.

- Long-term stability : Periodic NMR or HPLC checks (e.g., every 6 months) ensure integrity .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Solvent selection : Transition from DMSO (small-scale) to ethanol/water mixtures for cost-effective recrystallization.

- Heat transfer : Optimize stirring and cooling rates to maintain reaction homogeneity.

- Byproduct management : Implement column chromatography or centrifugal partitioning for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。